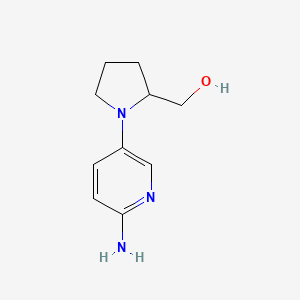
6-Isobutyl-5-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutyl-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. These compounds are characterized by the presence of a nitrile group attached to a pyridine ring. The structure of this compound includes an isobutyl group and a methyl group attached to the pyridine ring, making it a unique derivative of nicotinonitrile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinonitrile can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another approach is the multicomponent reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Isobutyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxides, primary amines, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
6-Isobutyl-5-methylnicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Isobutyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can enhance binding affinity to target proteins, leading to improved pharmacokinetic profiles and reduced drug resistance . The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
6-Alkoxy-2-alkylsulfanyl-4-methyl-nicotinonitriles: These compounds share a similar pyridine ring structure with different substituents.
2-Oxo (thio)nicotinonitriles: These derivatives have a similar nitrile group attached to the pyridine ring but differ in their functional groups.
Uniqueness: 6-Isobutyl-5-methylnicotinonitrile is unique due to its specific isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
5-methyl-6-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)4-11-9(3)5-10(6-12)7-13-11/h5,7-8H,4H2,1-3H3 |
Clave InChI |
SBEWLWAOJOEILX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1CC(C)C)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)










